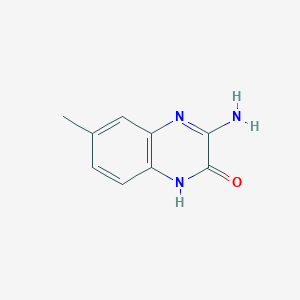3-Amino-6-methylquinoxalin-2(1H)-one
CAS No.: 83566-26-1
Cat. No.: VC8386407
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 83566-26-1 |
|---|---|
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | 3-amino-6-methyl-1H-quinoxalin-2-one |
| Standard InChI | InChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)11-8(10)9(13)12-6/h2-4H,1H3,(H2,10,11)(H,12,13) |
| Standard InChI Key | CXIYBPANFUOJJK-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)NC(=O)C(=N2)N |
| Canonical SMILES | CC1=CC2=C(C=C1)NC(=O)C(=N2)N |
Introduction
Structural and Chemical Identity
The molecular structure of 3-amino-6-methylquinoxalin-2(1H)-one (C₉H₉N₃O) consists of a quinoxaline backbone fused with a ketone at position 2. The amino group at position 3 and methyl group at position 6 introduce distinct electronic effects:
-
Position 3 (amino group): Enhances nucleophilicity and hydrogen-bonding capacity, critical for interactions in biological systems.
-
Position 6 (methyl group): Provides steric bulk and modulates lipophilicity, affecting membrane permeability .
Table 1: Key Structural Features
| Position | Substituent | Role |
|---|---|---|
| 1 | NH group | Participates in tautomerism and hydrogen bonding |
| 2 | Ketone | Electron-withdrawing group; stabilizes the aromatic system |
| 3 | Amino (-NH₂) | Electron-donating group; enhances reactivity |
| 6 | Methyl (-CH₃) | Steric and hydrophobic modifier |
Synthetic Methodologies
Oxidative Amidation–Heterocycloannulation
A robust synthesis route involves the reaction of 2,2-dibromo-1-phenylethanone derivatives with substituted aryl-1,2-diamines. For 3-amino-6-methylquinoxalin-2(1H)-one:
-
Diamine Selection: 4-Methyl-1,2-diaminobenzene introduces the methyl group at position 6 .
-
Dibromoethanone Activation: Reaction in dimethyl sulfoxide (DMSO) at 75°C forms an oxosulfonium intermediate, facilitating cyclization .
-
Amination: Post-cyclization nitration at position 3 using tert-butyl nitrite, followed by reduction (e.g., H₂/Pd-C), yields the amino group .
Table 2: Optimized Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | 2,2-dibromo-1-(4-methylphenyl)ethanone, 4-methyl-1,2-diaminobenzene | DMSO | 75°C | 72% |
| Nitration | tert-Butyl nitrite, AcOH | DCM | 25°C | 68% |
| Reduction | H₂, Pd/C | EtOH | RT | 85% |
Regioselectivity Challenges
Regioselectivity in quinoxalin-2-one synthesis depends on the diamine’s substitution pattern. For example, 4-methyl-1,2-diaminobenzene (5e) produces a 1:1 ratio of regioisomers due to competing imine and amide pathways . Nuclear Overhauser Effect (NOE) studies confirm major products arise from imine-mediated cyclization .
Physicochemical Properties
Spectral Characterization
-
IR Spectroscopy:
-
¹H NMR (DMSO-d₆):
Table 3: Comparative Spectral Data
*Predicted based on analogous derivatives.
Stability and Reactivity
Pulse radiolysis studies on quinoxalin-2-one derivatives reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume